molecular formula C26H47N5O6Si2 B15364577 N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B15364577
M. Wt: 581.9 g/mol
InChI Key: VZMILHMVPGBTBQ-DYVMYPEFSA-N
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Description

This compound is a protected nucleoside derivative critical in oligonucleotide synthesis. Key features include:

  • Molecular Formula: C₂₀H₃₃N₅O₆Si .
  • Molecular Weight: 467.59 g/mol .
  • Protective Groups: Two tert-butyldimethylsilyl (TBS) groups at the 3' and 4' hydroxyl positions of the oxolane (sugar) moiety, enhancing stability against nucleophilic attack and oxidation .
  • Functional Groups: A hydroxymethyl group at the 5' position and an isobutyramide group at the purin-2-yl position .
  • Storage: Requires inert atmosphere and low temperatures (2–8°C), reflecting sensitivity to moisture and oxygen .

The compound serves as an intermediate in therapeutic oligonucleotide synthesis, where protective groups ensure regioselective reactivity during phosphoramidite coupling .

Properties

Molecular Formula

C26H47N5O6Si2

Molecular Weight

581.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C26H47N5O6Si2/c1-15(2)21(33)29-24-28-20-17(22(34)30-24)27-14-31(20)23-19(37-39(11,12)26(6,7)8)18(16(13-32)35-23)36-38(9,10)25(3,4)5/h14-16,18-19,23,32H,13H2,1-12H3,(H2,28,29,30,33,34)/t16-,18-,19-,23-/m1/s1

InChI Key

VZMILHMVPGBTBQ-DYVMYPEFSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogues:

Compound ID Key Substituents/Protective Groups Functional Groups Molecular Weight Purity/Notes
Target Compound 3',4'-bis(TBS)oxy; 5'-hydroxymethyl Purinone, isobutyramide 467.59 Stable under inert storage; used in oligonucleotide synthesis
Compound 11 4'-sulfanyl; trityl (bis(4-methoxyphenyl)phenylmethyl) at 5' Sulfanyl 777.9 99% purity (HPLC); thiophosphate precursor for non-chiral oligonucleotides
Compound 44 5'-trityl-sulfanylmethyl; 4'-phosphoramidite (2-cyanoethoxy) Phosphoramidite 856.4 Reactive intermediate for thiophosphate linkages; MS: 856.4 (M+H)
Compound 22 4'-benzoylsulfanyl; 5'-TBS-oxymethyl Benzoylsulfanyl N/A Crude yield: 17.3 g; sulfanyl group introduces instability during deprotection
Compound 42 5'-sulfanylmethyl; 4'-hydroxy Free thiol, hydroxy N/A 68% purity (oily); prone to oxidation and dimerization
Key Observations:

Protective Group Impact :

  • The target’s bis-TBS groups confer superior stability compared to trityl (Compound 11) or benzoylsulfanyl (Compound 22) groups, reducing side reactions during synthesis .
  • Phosphoramidite-containing compounds (e.g., Compound 44) exhibit higher reactivity but require stringent anhydrous conditions .

Functional Group Reactivity :

  • Free thiols (Compound 42) result in lower purity (68%) due to oxidation and disulfide formation, whereas TBS protection in the target prevents such issues .
  • Sulfanyl groups (Compound 11, 22) enable thiophosphate incorporation but necessitate post-synthetic deprotection steps .

Synthetic Utility :

  • The target’s hydroxymethyl group allows controlled derivatization, unlike trityl-protected analogues (Compound 11), which require acidic deprotection .
  • Phosphoramidite derivatives (Compound 44) are preferred for automated solid-phase synthesis due to their coupling efficiency .

Analytical and Spectral Comparisons

  • LC/MS Data :

    • The target compound’s molecular ion (MW 467.59) clusters distinctly from trityl-protected (e.g., Compound 11: MW 777.9) or phosphoramidite analogues (e.g., Compound 44: MW 856.4) in molecular networking analyses .
    • MS/MS fragmentation patterns (cosine scores >0.8) confirm structural homology among silylated compounds, while phosphoramidites form separate clusters .
  • NMR Signatures: The target’s ¹H NMR shows characteristic TBS methyl singlets (δ 0.1–0.3 ppm) and purine protons (δ 8.1–8.3 ppm), absent in hydroxy- or thiol-containing analogues . Compound 44’s ³¹P NMR displays a phosphoramidite signal at δ 150 ppm, distinguishing it from the target’s non-phosphorylated structure .

Stability and Purity Trends

  • TBS vs. Trityl Protection :
    • TBS groups (target) resist hydrolysis under basic conditions, whereas trityl groups (Compound 11) require mild acid (e.g., dichloroacetic acid) for removal, limiting their utility in multi-step syntheses .
  • Thiol vs. Silyl Stability :
    • Free thiols (Compound 42) degrade rapidly (68% purity), while TBS protection in the target maintains >95% stability during storage .

Q & A

Q. What are the critical synthetic steps and purification methods for this compound?

The synthesis involves multi-step organic reactions starting with protected nucleoside precursors. Key steps include silyl ether protection using tert-butyl(dimethyl)silyl chloride under anhydrous conditions, coupling reactions with carbodiimide reagents, and phosphoramidite chemistry for introducing phosphate groups. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients, followed by reverse-phase HPLC for final purity ≥95%. Critical parameters include moisture control during silylation and maintaining -20°C during phosphorylation to prevent side reactions .

Q. What analytical techniques confirm structural integrity and purity?

Structural confirmation requires ¹H/¹³C NMR (500 MHz, CDCl₃) to verify silyl group integration and sugar configurations. Mass spectrometry (ESI-TOF) confirms the molecular ion [M+H]⁺ with <2 ppm accuracy. Purity assessment uses HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 260 nm. Thermal stability analysis via DSC (heating rate 10°C/min) identifies decomposition points >150°C. Elemental analysis must match theoretical values within ±0.4% .

Q. What are the recommended storage and handling protocols?

Store lyophilized material at -80°C under argon in amber vials. Working solutions should use anhydrous DMSO stored over molecular sieves (≤0.005% H₂O). Handle in a glovebox (O₂ <1 ppm, H₂O <10 ppm) for stability. Decontaminate spills with 10% NaOH and activated carbon. Personnel must wear nitrile gloves (ASTM D6978) and use explosion-proof refrigerators for bulk storage .

Advanced Research Questions

Q. How to design enzymatic assays for studying DNA repair protein interactions?

Develop fluorescence polarization assays using FITC-labeled oligonucleotides with oxidative damage sites. Use 50 nM target enzyme (e.g., OGG1), 1–100 μM compound concentrations, and 10 mM MgCl₂ in Tris-HCl buffer (pH 7.4). Include positive controls (e.g., TH5484) and measure IC₅₀ via dose-response curves. Validate with surface plasmon resonance (SPR) at immobilization densities ≤100 RU to minimize mass transport effects. Perform time-resolved measurements at 37°C to assess binding kinetics .

Q. What computational methods predict 3D conformation and target binding modes?

Conduct molecular dynamics simulations (AMBER20, explicit solvent) over 100 ns trajectories to analyze furanose puckering and silyl orientations. For docking, use AutoDock Vina with hybrid receptor structures (PDB 3KTW + homology models). Optimize ligand geometries via DFT/B3LYP calculations. Validate predictions through comparative molecular field analysis (CoMFA) correlating steric/electrostatic fields with inhibition data .

Q. How to resolve contradictions in biological activity across cell lines?

Evaluate variables systematically:

  • Compound stability: Perform LC-MS at 0/24h under assay conditions.
  • Cell culture standardization: Use passage numbers <25 and consistent serum batches.
  • Orthogonal detection: Combine Western blotting (target modulation) with viability assays.
  • Meta-analysis: Compare published protocols to identify methodological differences (e.g., DMSO thresholds <0.1%). Control ATP variations via luminescence-based normalization .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC (silica GF254) with UV visualization. Use Schlenk-line techniques for air-sensitive steps.
  • Data Contradiction Analysis : Apply Bland-Altman plots to assess inter-study variability and hierarchical clustering to group experimental conditions.
  • Target Validation : Combine CRISPR knockouts with rescue experiments to confirm specificity for suspected pathways.

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